molecular formula C4H5IN2O B1445460 3-iodo-4-methoxy-1H-pyrazole CAS No. 1533442-08-8

3-iodo-4-methoxy-1H-pyrazole

Cat. No. B1445460
M. Wt: 224 g/mol
InChI Key: WKERWEDYKNILKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

There are various methods for the synthesis of pyrazole derivatives. For instance, a new pathway has been introduced for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Chemical Reactions Analysis

Pyrazole derivatives, including “3-iodo-4-methoxy-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and oxidative cyclization .

Scientific Research Applications

Organic Synthesis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals .

Synthesis of Heterobiaryls

4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Pharmaceutical Intermediate

3-Iodo-1H-pyrazole is used as a pharmaceutical intermediate .

Synthesis of Biologically Active Compounds

4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Green Synthesis

Pyrazole scaffolds are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .

Synthesis of 3,5-Diaryl-4-bromopyrazoles

3,5-Diaryl-4-bromopyrazoles can be synthesized using gemdibromoalkene as the substrate . This provides a straightforward, highly effective, and regioselective approach .

Synthesis of Pyrazolo[1,5-a]pyrimidines

3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines . These compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Tautomeric Stabilization Studies

Tautomeric stabilization of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones has been investigated using restricted Hartree-Fock and DFT studies . This research helps to understand the role of solvents in the tautomeric stabilization .

Safety And Hazards

The safety data sheet for “3-Iodo-1H-pyrazole” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “3-iodo-4-methoxy-1H-pyrazole”, have been the subject of more than 300,000 studies, which are included in more than 5500 references (2400 patents) up to date . This suggests that there is ongoing interest in these compounds and their potential applications.

properties

IUPAC Name

5-iodo-4-methoxy-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2O/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERWEDYKNILKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-4-methoxy-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-4-methoxy-1H-pyrazole
Reactant of Route 2
3-iodo-4-methoxy-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3-iodo-4-methoxy-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3-iodo-4-methoxy-1H-pyrazole
Reactant of Route 5
3-iodo-4-methoxy-1H-pyrazole
Reactant of Route 6
3-iodo-4-methoxy-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.